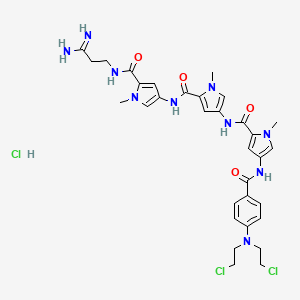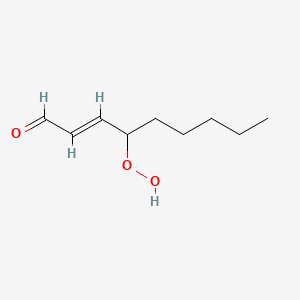
4-Hydroperoxy-2-nonenal
Vue d'ensemble
Description
4-Hydroperoxynonenal belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. Thus, 4-hydroperoxynonenal is considered to be a fatty aldehyde lipid molecule. 4-Hydroperoxynonenal is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Applications De Recherche Scientifique
Chemistry and Analysis
4-Hydroxy-2-nonenal (HNE) is a product of phospholipid peroxidation, noted for its reactivity and cytotoxicity. It forms through several oxidative routes, involving hydroperoxides, alkoxyl radicals, and fatty acyl cross-linking reactions. Mass spectrometry is vital for identifying proteins modified by HNE, crucial for understanding its interaction with cell signaling proteins (Spickett, 2013).
Lipid Peroxidation Product
4-Hydroperoxy-2-nonenal is a major product of lipid hydroperoxide decomposition. It's formed initially and can convert to 4-hydroxy-2-nonenal under certain conditions. This discovery has implications for understanding lipid peroxidation and its products (Lee & Blair, 2000).
Modification to Histone H4
4-Hydroxy-2-nonenal modifies histone H4, forming a unique cyclic structure. This modification could affect transcriptional activation and has potential for synthesizing cyclic peptides with biological activity (Oe et al., 2003).
Formation Pathways
Two distinct pathways form 4-hydroxy-2-nonenal (4-HNE), a cytotoxic product of lipid peroxidation. Understanding these pathways is critical for comprehending the formation and impact of 4-HNE in biological systems (Schneider et al., 2001).
Dihydroperoxide Rearrangement
The rearrangement of linoleic acid dihydroperoxide to this compound via a non-radical mechanism is speculated. This rearrangement is important since this compound is a precursor to bioactive 4-hydroxy-2-nonenal and 4-oxo-2-nonenal (Onyango & Baba, 2009).
Role in Oxidative Stress
4-Hydroxy-2-nonenal plays a role in diseases exacerbated by oxidative stress. It disrupts signal transduction, protein activity, and induces inflammation and apoptosis (Breitzig et al., 2016).
DNA Damage
Lipid hydroperoxides form DNA-damaging aldehydes like 4-oxo-2-nonenal and 4-hydroxy-2-nonenal. Understanding these pathways helps elucidate lipid hydroperoxide-derived DNA's role in cancer (Blair, 2001).
Alzheimer's Disease Research
Elevated levels of 4-HNE in mild cognitive impairment implicate lipid peroxidation as an early event in Alzheimer's disease pathophysiology. This suggests potential therapeutic strategies to delay or prevent progression to Alzheimer's (Butterfield et al., 2006).
Bioactivity of 4-Hydroxy-nonenal
This review discusses 4-hydroxy-nonenal's formation, biochemical reactions, endogenous targets, and metabolism. It addresses the physiological and pathological consequences of HNE's interaction with peptides and proteins (Schaur et al., 2015).
Signaling and Target Selectivity
4-Hydroxy-2-nonenal's role as a signaling messenger is regulated by its concentration, specific protein modification sites, and turnover through proteolytic processes (Zhang & Forman, 2017).
Propriétés
IUPAC Name |
(E)-4-hydroperoxynon-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-6-9(12-11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNYLRYVAZWBEH-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C=O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347875 | |
| Record name | (E)-4-Hydroperoxynon-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83920-83-6, 7439-43-2 | |
| Record name | 4-Hydroperoxy-2-nonenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083920836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-4-Hydroperoxynon-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



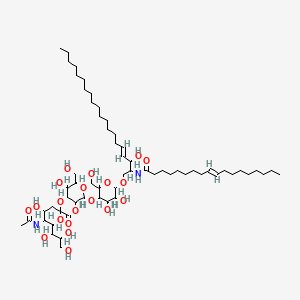
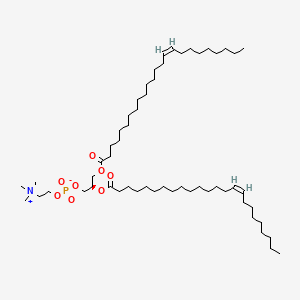
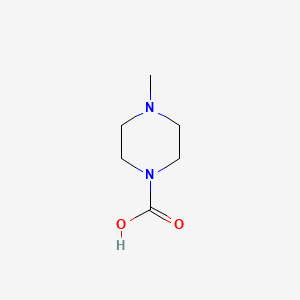




![dimethyl 2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate](/img/structure/B1234021.png)
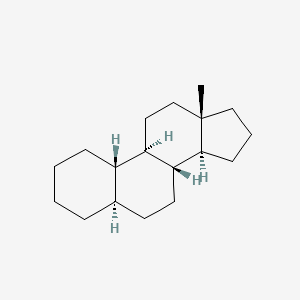

![(E)-1-[3-[2-(3-methoxyphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1234027.png)

